![molecular formula C12H15NO2S B179612 N-Tosyl-2-cyclopentene-1-amine CAS No. 197145-73-6](/img/structure/B179612.png)
N-Tosyl-2-cyclopentene-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Tosyl-2-cyclopentene-1-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is widely used as a starting material in the synthesis of various bioactive molecules.
Wirkmechanismus
The mechanism of action of N-Tosyl-2-cyclopentene-1-amine is not well understood. However, it is believed to act as an electrophile and undergo nucleophilic addition reactions with various functional groups, such as amines and thiols.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N-Tosyl-2-cyclopentene-1-amine. However, studies have shown that it has low toxicity and does not exhibit any significant adverse effects on cells or tissues.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-Tosyl-2-cyclopentene-1-amine in lab experiments include its high yield, low toxicity, and ease of synthesis. However, its limitations include its limited solubility in water and its sensitivity to air and moisture.
Zukünftige Richtungen
Further research is needed to understand the mechanism of action of N-Tosyl-2-cyclopentene-1-amine and its potential applications in various fields such as drug discovery and organic synthesis. Future research could focus on the development of more efficient and environmentally friendly synthesis methods, as well as the exploration of new applications for this compound. Additionally, the use of N-Tosyl-2-cyclopentene-1-amine in the synthesis of chiral molecules and natural products could be further explored.
Synthesemethoden
The synthesis of N-Tosyl-2-cyclopentene-1-amine involves the reaction of cyclopentadiene with N-tosyl chloride in the presence of a base, such as triethylamine. The reaction occurs through a Diels-Alder reaction, which results in the formation of a cyclic intermediate. The intermediate is then treated with hydrogen chloride to yield N-Tosyl-2-cyclopentene-1-amine.
Wissenschaftliche Forschungsanwendungen
N-Tosyl-2-cyclopentene-1-amine has been widely used as a starting material in the synthesis of various bioactive molecules such as antiviral, antibacterial, and anticancer agents. It has also been used in the synthesis of chiral molecules and as a building block in the synthesis of natural products.
Eigenschaften
CAS-Nummer |
197145-73-6 |
---|---|
Molekularformel |
C12H15NO2S |
Molekulargewicht |
237.32 g/mol |
IUPAC-Name |
N-cyclopent-2-en-1-yl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H15NO2S/c1-10-6-8-12(9-7-10)16(14,15)13-11-4-2-3-5-11/h2,4,6-9,11,13H,3,5H2,1H3 |
InChI-Schlüssel |
KFHANGVDOOPYBY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCC=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCC=C2 |
Synonyme |
Benzenesulfonamide, N-2-cyclopenten-1-yl-4-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.